molecular formula C16H20BrNO2 B13917521 tert-butyl 8'-bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate

tert-butyl 8'-bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate

Cat. No.: B13917521
M. Wt: 338.24 g/mol
InChI Key: BJPVQXQSGMGLDB-UHFFFAOYSA-N
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Description

tert-Butyl 8’-bromo-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate: is a complex organic compound characterized by its unique spiro structure, which includes a cyclopropane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8’-bromo-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.

    Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction. This can be achieved using a cyclopropanation reagent such as diazomethane in the presence of a catalyst like rhodium acetate.

    Bromination: The bromine atom is introduced through a bromination reaction, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    tert-Butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the bromine atom or the isoquinoline ring, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under conditions such as nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced isoquinoline or debrominated products.

    Substitution: Substituted isoquinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8’-bromo-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound can be used to study the interactions of spiro compounds with biological macromolecules. Its bromine atom allows for radiolabeling, which can be useful in tracking the compound’s distribution and metabolism in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The spiro structure is known to impart unique biological activities, making it a candidate for drug development, particularly in targeting neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 8’-bromo-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, potentially modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 8-bromooctanoate: Another brominated compound with a tert-butyl ester group, used in organic synthesis.

    Spiro[cyclopropane-1,4’-isoquinoline] derivatives: Compounds with similar spiro structures but different substituents, used in medicinal chemistry.

Uniqueness

The uniqueness of tert-butyl 8’-bromo-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate lies in its combination of a spiro structure with a bromine atom and a tert-butyl ester group. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 8-bromospiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c1-15(2,3)20-14(19)18-9-11-12(5-4-6-13(11)17)16(10-18)7-8-16/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPVQXQSGMGLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CC=C2Br)C3(C1)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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